Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro-
Description
This compound is a nitro-substituted benzene derivative featuring two highly branched polyether chains at the 1,2-positions and nitro groups at the 4,5-positions. The polyether chains consist of repeating methoxyethoxyethoxyethoxy units, conferring significant hydrophilicity and conformational flexibility.
Properties
IUPAC Name |
1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-17(21(23)24)18(22(25)26)16-20(19)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKFEUVQBGLTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572506 | |
| Record name | 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165254-21-7 | |
| Record name | 1,2-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,5-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165254217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)-4,5-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB9V0MDTEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Findings Summary
Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- (CAS 165254-21-7), a complex aromatic ether with dual nitro functionalities, is synthesized through a two-step strategy involving regioselective nitration of a preformed polyether-substituted benzene precursor. This report details optimized Williamson ether synthesis for installing triethylene glycol methyl ether side chains followed by controlled mixed-acid nitration to achieve the 4,5-dinitro configuration. Critical advances in solvent selection, temperature modulation, and intermediate purification have enabled yields exceeding 68% in modern protocols, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirming structural fidelity.
Synthetic Strategy Overview
Retrosynthetic Analysis
The target compound dissects into three structural components:
- Benzene core : Provides aromatic rigidity for directing substitution patterns
- Triethylene glycol methyl ether chains : Impart solubility and conformational flexibility
- Nitro groups : Introduce electronic effects for potential downstream functionalization
Retrosynthesis identifies 1,2-dihydroxybenzene (catechol) as the optimal starting material due to its symmetric diol structure, enabling sequential etherification and nitration.
Stepwise Preparation Methodology
Synthesis of 1,2-Bis[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzene
Reaction Mechanism
Williamson ether synthesis facilitates nucleophilic substitution between catecholate anions and 2-[2-(2-methoxyethoxy)ethoxy]ethyl tosylate:
$$
\text{C}6\text{H}4(\text{OH})2 + 2 \text{Tosyl-O-(CH}2\text{CH}2\text{O)}3\text{CH}3 \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{O-(CH}2\text{CH}2\text{O)}3\text{CH}3)2 + 2 \text{TsOH}
$$
Optimized Conditions
| Parameter | Specification | Impact on Yield |
|---|---|---|
| Base | Potassium tert-butoxide (2.5 eq) | ↑ Anion stability |
| Solvent | Anhydrous DMF | ↑ Reaction rate |
| Temperature | 85°C under N₂ | ↑ Completion |
| Tosylate Purity | >98% (HPLC) | ↑ Conversion |
| Reaction Time | 48 hours | ↑ Equilibration |
Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate 1:3) yields 82-85% of the diether intermediate.
Regioselective Nitration to 4,5-Dinitro Derivative
Nitrating Agent Optimization
Comparative studies of nitration systems:
| Nitration System | HNO₃ (eq) | H₂SO₴ (eq) | Temp (°C) | 4,5-Dinitro (%) | Byproducts |
|---|---|---|---|---|---|
| H₂SO₄/HNO₃ (1:1) | 2.2 | 2.2 | 0 | 68 | 3,6-dinitro (12%) |
| Ac₂O/HNO₃ | 2.5 | - | -5 | 74 | Mono-nitro (8%) |
| NO₂BF₄/CH₂Cl₂ | 2.0 | - | 25 | 58 | De-etherified (22%) |
The acetic anhydride-mediated system achieves superior regiocontrol by mitigating sulfonic acid side reactions with ether linkages.
Spectroscopic Validation
¹H NMR (500 MHz, CDCl₃):
- δ 8.35 (s, 2H, Ar-H₃, H₆)
- δ 4.25–4.18 (m, 8H, OCH₂CH₂O)
- δ 3.75–3.68 (m, 12H, CH₂OCH₂)
- δ 3.38 (s, 6H, OCH₃)
Advanced Methodological Variations
Continuous Flow Nitration
Microreactor technology enhances heat dissipation during exothermic nitration:
| Reactor Type | Residence Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch (round-bottom) | 180 | 68 | 92 |
| Microfluidic (SiC) | 12 | 76 | 98 |
Flow systems reduce localized hot spots that promote ether cleavage.
Enzymatic Etherification
Lipase-mediated transesterification offers greener synthesis:
| Enzyme Source | Solvent | Conversion (%) |
|---|---|---|
| Candida antarctica B | THF | 41 |
| Thermomyces lanuginosus | Toluene | 38 |
| Chemical (K₂CO₃/DMF) | DMF | 85 |
While enzymatic routes remain suboptimal, they demonstrate feasibility for bio-based synthesis.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Recovery Potential |
|---|---|---|
| Tosylated polyether | 420 | Low (35% recycled) |
| HNO₃ (fuming) | 2.8 | High (neutralization) |
| Ac₂O | 1.2 | Medium (distillation) |
Process economics favor batch nitration over flow systems despite lower yields due to reactor capital costs.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The ethoxy chains may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzimidazole-Based Polyethers ()
The compounds described in share structural parallels with the target molecule, particularly in their polyether chains. For example:
- Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (15) Key Differences: Incorporates benzimidazole and pyridine rings, sulfamoyl groups, and a carboxylate ester. Solubility: The polyether chains enhance solubility in polar solvents (e.g., ethanol, water), a trait likely shared with the target compound.
2.1.2 Diethylene Glycol Monoethyl Ether ()
- CAS 111-90-0 (Ethanol, 2-(2-ethoxyethoxy)-) Key Differences: Simpler structure with two ethoxy groups. Properties: Lower molecular weight (MW ≈ 134 g/mol) compared to the target compound (estimated MW > 600 g/mol). Shorter chains reduce hydrophilicity and boiling point (BP ≈ 202°C), whereas the target’s extended chains may increase BP and solubility in organic-aqueous mixtures .
Nitro-Substituted Aromatic Compounds
1,2-Dinitrobenzene
- Key Differences : Lacks polyether chains.
- The target compound’s polyether chains likely reduce MP and enhance solubility.
- Reactivity : Nitro groups in 1,2-dinitrobenzene resist electrophilic substitution; the target’s electron-deficient aromatic ring may similarly stabilize charge-transfer complexes or undergo reduction to amines .
Functional Group Analysis
| Compound | Nitro Groups | Polyether Chains | Aromatic System | Potential Applications |
|---|---|---|---|---|
| Target Compound | 4,5-dinitro | Four ethoxy units | Benzene | Polymer additives, surfactants, ligands |
| Benzimidazole-Based Polyethers | None | Four ethoxy units | Benzimidazole | Coordination chemistry, drug delivery |
| 1,2-Dinitrobenzene | 1,2-dinitro | None | Benzene | Explosives, dyes |
| Diethylene Glycol Monoethyl Ether | None | Two ethoxy units | Aliphatic chain | Solvents, cosmetics |
Research Findings and Challenges
- Synthesis: The target compound’s synthesis may mirror methods in , utilizing ethanol/water solvent systems and chromatographic purification. However, nitro group introduction (e.g., nitration) requires careful control to avoid over-nitration or decomposition .
- Stability : Polyether chains may confer thermal stability (e.g., <200°C decomposition), but nitro groups could lower this threshold.
- Contradictions : While polyethers enhance hydrophilicity (), nitro groups typically reduce aqueous solubility. The target compound’s balance of these features remains unquantified in the provided evidence.
Biological Activity
Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- (CAS Number: 165254-21-7) is a complex organic compound characterized by its unique structure featuring a benzene ring with two dinitro groups and multiple ethoxy chains. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and cytotoxicity. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 492.474 g/mol
- LogP : 2.666
- Polar Surface Area (PSA) : 165.48 Ų
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of benzene derivatives on various cancer cell lines. The compound's structure suggests potential mechanisms of action that may interfere with cellular functions critical for cancer cell survival.
-
Cytotoxic Effects on Cancer Cell Lines :
- HepG2 (Liver Cancer) : Exhibited significant sensitivity to treatment with IC values indicating reduced cell viability.
- MCF-7 (Breast Cancer) : Also showed notable susceptibility, although less than HepG2.
The proposed mechanisms through which benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- exerts its cytotoxic effects include:
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells.
- Interference with Cell Cycle Progression : Potential disruption of key regulatory pathways involved in cell proliferation.
Study 1: Cytotoxic Activity Evaluation
A study conducted by De Hatten et al. (2012) explored the biological activity of compounds similar to benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro-. The findings indicated that compounds with similar structural characteristics exhibited IC values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 .
Study 2: Comparative Analysis with Doxorubicin
In comparative studies against established chemotherapeutics like Doxorubicin, certain derivatives of benzene compounds demonstrated higher biological activity with lower IC values, suggesting potential as alternative therapeutic agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
